Isostearyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isostearyl alcohol is typically synthesized through the hydrogenation of isostearic acid. The process involves the catalytic hydrogenation of isostearic acid in the presence of a metal catalyst such as nickel or palladium under high pressure and temperature conditions . The reaction can be represented as follows:
C18H36O2+H2→C18H38O
Industrial Production Methods: In industrial settings, this compound is produced through the same hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Isostearyl alcohol undergoes various chemical reactions, including:
Esterification: It reacts with carboxylic acids to form esters, which are commonly used in the formulation of fragrances and emollients.
Etherification: this compound can react with alkyl halides to form ethers, which are used as solvents and surfactants.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Esterification: Carboxylic acids, acid catalysts (e.g., sulfuric acid), and heat.
Etherification: Alkyl halides, base catalysts (e.g., sodium hydroxide), and heat.
Major Products:
Oxidation: Isostearic acid.
Esterification: Isostearyl esters.
Etherification: Isostearyl ethers.
Scientific Research Applications
Isostearyl alcohol has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: It is used as an emollient, skin-conditioning agent, and viscosity-controlling agent in various formulations.
Pharmaceuticals: It is used in topical formulations to enhance the absorption of active ingredients through the skin.
Industrial Applications: this compound is used as a lubricant, plasticizer, and surfactant in various industrial processes.
Biological Research: It is used in the formulation of cell culture media and other biological reagents.
Mechanism of Action
Isostearyl alcohol exerts its effects primarily through its emollient and skin-conditioning properties. It forms a protective barrier on the skin, locking in moisture and preventing dehydration . This barrier function helps to improve the texture and appearance of the skin, making it feel soft and smooth . Additionally, this compound can enhance the absorption of other active ingredients in topical formulations by increasing the permeability of the skin .
Comparison with Similar Compounds
Isostearyl alcohol is unique among fatty alcohols due to its branched-chain structure, which imparts distinct physical and chemical properties. Here are some similar compounds and their comparisons:
Cetyl Alcohol: A straight-chain fatty alcohol with 16 carbon atoms.
Stearyl Alcohol: Another straight-chain fatty alcohol with 18 carbon atoms.
Myristyl Alcohol: A straight-chain fatty alcohol with 14 carbon atoms.
Behenyl Alcohol: A long-chain fatty alcohol with 22 carbon atoms.
This compound’s branched structure provides a lighter, non-greasy feel compared to these straight-chain fatty alcohols, making it particularly suitable for use in lightweight formulations .
Properties
IUPAC Name |
16-methylheptadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWHHMBRJJOGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892268 | |
Record name | 16-Methyl-1-heptadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Isooctadecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41744-75-6, 27458-93-1 | |
Record name | Isostearyl Alcohol EX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41744-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isostearyl alcohol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Methylheptadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Heptadecanol, 16-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 16-Methyl-1-heptadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-methylheptadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-METHYLHEPTADECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W29XHH208C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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